molecular formula C15H24N4O B15119624 5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No.: B15119624
M. Wt: 276.38 g/mol
InChI Key: KNANRCBBUZPJSL-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a synthetic organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a pyrrolidine ring attached to an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

    Incorporation of the Oxane Moiety: The final step involves the attachment of the oxane ring to the pyrrolidine ring, which can be accomplished through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethylpyrimidin-4-amine: Lacks the pyrrolidine and oxane moieties, resulting in different chemical and biological properties.

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine: Lacks the dimethyl groups, which may affect its reactivity and interactions.

Uniqueness

5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

InChI

InChI=1S/C15H24N4O/c1-11-12(2)16-10-17-15(11)18-13-3-6-19(9-13)14-4-7-20-8-5-14/h10,13-14H,3-9H2,1-2H3,(H,16,17,18)

InChI Key

KNANRCBBUZPJSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1NC2CCN(C2)C3CCOCC3)C

Origin of Product

United States

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